2-(2-Nitrophenyl)-1,3-diphenylimidazolidine

Description

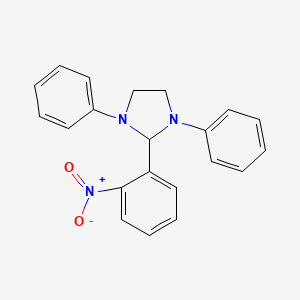

2-(2-Nitrophenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines It is characterized by the presence of a nitrophenyl group attached to the imidazolidine ring, along with two phenyl groups

Properties

IUPAC Name |

2-(2-nitrophenyl)-1,3-diphenylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-24(26)20-14-8-7-13-19(20)21-22(17-9-3-1-4-10-17)15-16-23(21)18-11-5-2-6-12-18/h1-14,21H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUZRYJVLYMHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966509 | |

| Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-39-4 | |

| Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine typically involves the reaction of 2-nitrobenzaldehyde with 1,3-diphenylurea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(2-Aminophenyl)-1,3-diphenylimidazolidine.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

Chemistry

- Synthesis Building Block : The compound serves as a precursor in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with enhanced properties or activities.

- Catalysis : 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine can be utilized in catalytic processes due to its ability to stabilize reaction intermediates.

Biology

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown selective toxicity towards malignant cells while sparing normal cells .

- Biochemical Probes : The compound may act as a probe in biochemical assays to study enzyme activity or receptor interactions, facilitating insights into cellular mechanisms.

Medicine

- Pharmacological Investigations : The unique structure of this compound suggests potential therapeutic applications. Research is ongoing to evaluate its efficacy as an anti-inflammatory or antimicrobial agent.

- Drug Development : Given its promising biological activities, the compound is being explored for its potential as a lead molecule in drug design, particularly in targeting specific pathways involved in disease progression.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Chemistry | Synthesis Building Block | Used to create complex organic molecules |

| Chemistry | Catalysis | Stabilizes reaction intermediates |

| Biology | Anticancer Activity | Exhibits selective toxicity against cancer cell lines |

| Biology | Biochemical Probes | Useful for studying enzyme and receptor interactions |

| Medicine | Pharmacological Investigations | Potential anti-inflammatory and antimicrobial properties |

| Medicine | Drug Development | Explored for targeting specific disease pathways |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives induced apoptosis through mitochondrial pathway activation, demonstrating significant promise as anticancer agents .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings suggested that modifications to the nitrophenyl group could enhance inhibitory activity, providing a pathway for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the imidazolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an imidazolidine ring.

2-Nitrobenzyl alcohol: Contains a nitro group attached to a benzyl alcohol moiety.

1-(2-Nitrophenyl)ethanol: Similar nitrophenyl group but attached to an ethanol moiety.

Uniqueness

2-(2-Nitrophenyl)-1,3-diphenylimidazolidine is unique due to the presence of both a nitrophenyl group and an imidazolidine ring, which confer distinct chemical and biological properties

Biological Activity

2-(2-Nitrophenyl)-1,3-diphenylimidazolidine, identified by its CAS number 94870-65-2, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features an imidazolidine ring substituted with a nitrophenyl group and two phenyl groups. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazolidine derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Research indicates that compounds with similar structures can act as MDM2 inhibitors, which are crucial in regulating p53 activity in cancer cells. For instance, a study demonstrated that imidazolidine derivatives could enhance apoptosis through caspase activation pathways .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (Breast) |

| Doxorubicin | 1.556 ± 0.054 | MCF-7 (Breast) |

| Nutlin-3 | TBD | Various Cancer Cells |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Similar imidazolidine derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities. The nitro group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could modulate receptor activity related to apoptosis and cell signaling pathways.

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Study on Apoptotic Induction : A study focusing on imidazolidines revealed that these compounds could induce apoptosis in cancer cells via caspase-dependent mechanisms .

- Antimicrobial Evaluation : Research on related compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine, and how can intermediates be characterized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of 2-nitrobenzaldehyde with diphenylamine derivatives under acidic or catalytic conditions. Key intermediates should be characterized via 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 150–160 ppm for nitrophenyl carbons) and mass spectrometry to confirm molecular weight .

- Experimental Design : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to avoid hydrolysis. Monitor reaction progress via TLC with UV-active spots or HPLC for polar intermediates.

Q. How should researchers handle safety and stability concerns during synthesis?

- Safety Protocols : Refer to safety data sheets (SDS) for structurally similar nitroaromatic compounds (e.g., 2-Nitrodiphenylamine), which highlight risks of skin/eye irritation and recommend PPE (gloves, goggles) and fume hood use .

- Stability : Store the compound in dark, cool conditions (<4°C) to prevent nitro-group degradation. Conduct stability assays via accelerated thermal analysis (e.g., DSC/TGA) .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR Analysis : Assign aromatic proton environments using 2D-COSY and NOESY to resolve overlapping signals in the 7.0–8.5 ppm range. The nitrophenyl group’s electron-withdrawing effect causes distinct downfield shifts .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/chloroform mixtures. Compare unit cell parameters with reported imidazolidine derivatives (e.g., space group P1̄) .

Advanced Research Questions

Q. How can DFT calculations optimize reaction pathways or predict electronic properties?

- Methodology : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to model nitro-group effects on imidazolidine ring conformation. Calculate HOMO-LUMO gaps to predict redox behavior or photostability .

- Validation : Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to refine computational models .

Q. What experimental designs address low yields in imidazolidine ring formation?

- Factorial Design : Apply a 2^k factorial approach to test variables (temperature, catalyst loading, solvent polarity). For example, optimize Pd-catalyzed coupling using central composite design (CCD) to maximize yield and minimize byproducts .

- Contradiction Resolution : If yields vary between batches, analyze reaction intermediates via in-situ IR spectroscopy to detect unreacted starting materials or decomposition products .

Q. How do steric and electronic effects of the nitrophenyl group influence reactivity?

- Mechanistic Analysis : Conduct kinetic studies (e.g., Eyring plots) to compare reaction rates with analogs lacking the nitro group. Use Hammett plots to correlate substituent effects with activation energy .

- Electrochemical Profiling : Perform cyclic voltammetry in acetonitrile to assess nitro-group reduction potentials (e.g., E_1/2 ≈ −0.8 V vs. Ag/AgCl) and implications for catalytic applications .

Q. What strategies resolve discrepancies in spectroscopic data interpretation?

- Case Study : If NMR signals for diastereomers overlap, employ chiral shift reagents (e.g., Eu(fod)3) or use vibrational circular dichroism (VCD) to distinguish enantiomers .

- Cross-Validation : Combine LC-MS with high-resolution MALDI-TOF to confirm molecular ion peaks and rule out adduct formation .

Q. How can researchers design comparative studies with related imidazolidines?

- Database Mining : Compare physicochemical properties (logP, solubility) with analogs like 1,3-diphenylimidazolidine (CAS 1687-58-7) using ChemSpider or PubChem. Assess bioactivity via docking studies against nitroreductase enzymes .

- Thermodynamic Profiling : Measure melting points and solubility parameters (Hansen solubility spheres) to correlate structural modifications with crystallinity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.